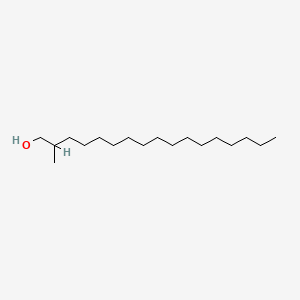

2-Methylheptadecan-1-ol

描述

Overview of Branched-Chain Alcohols in Biological and Chemical Systems

Branched-chain alcohols are found in a wide array of natural sources, including bacterial cell membranes, plant waxes, and marine organisms. In biological systems, the branching of the hydrocarbon chain can significantly impact the fluidity and stability of cell membranes. Unlike the tight packing of straight-chain alcohols, the methyl groups of branched-chain alcohols introduce steric hindrance, which can increase membrane fluidity, particularly at lower temperatures. This is a crucial adaptation for organisms thriving in cold environments.

Industrially, branched-chain alcohols are valued for their distinct properties. Their branched structure often results in lower melting points and pour points compared to linear alcohols of similar carbon chain length, making them useful as lubricants, emollients in cosmetics, and as chemical intermediates in the synthesis of surfactants and other specialty chemicals. vulcanchem.com The position and number of branches can be tailored to achieve specific performance characteristics.

Structural Classification of 2-Methylheptadecan-1-ol within Long-Chain Primary Fatty Alcohols

This compound is classified as a long-chain primary fatty alcohol. Fatty alcohols are characterized by a long aliphatic tail and a hydroxyl (-OH) group at the terminal carbon. With a backbone of 17 carbon atoms, it falls into the category of long-chain alcohols.

The defining feature of this compound is the methyl group attached to the second carbon atom of the heptadecane (B57597) chain. This "iso-" branching at the C-2 position distinguishes it from its linear isomer, heptadecan-1-ol, and other branched isomers such as 16-methylheptadecan-1-ol. nih.gov This specific placement of the methyl group influences its physicochemical properties, including its melting point, solubility, and reactivity.

Table 1: Structural and Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | cymitquimica.com |

| Molecular Formula | C18H38O | cymitquimica.com |

| Molecular Weight | 270.50 g/mol | cymitquimica.com |

| CAS Number | 2490-42-8 | cymitquimica.com |

| Structure | A 17-carbon chain with a methyl group at the second carbon and a primary alcohol at the first carbon. | vulcanchem.com |

Scope and Research Objectives for this compound

Current research on this compound is primarily focused on its synthesis, potential industrial applications, and its role within the broader context of branched-chain lipid metabolism. While specific studies dedicated exclusively to this compound are limited, research objectives can be inferred from studies on related branched-chain fatty alcohols. These objectives include:

Elucidating efficient and stereoselective synthetic pathways to produce this compound and its derivatives.

Investigating its physical and chemical properties to determine its suitability for applications in cosmetics, lubricants, and as a surfactant precursor. vulcanchem.com

Understanding its natural occurrence and biological functions, including its incorporation into cellular membranes and its metabolic fate.

Exploring its potential as a biomarker for certain biological processes or organisms.

The industrial synthesis of this compound can be achieved through methods such as aldol (B89426) condensation followed by hydrogenation. sarpublication.com It can also be produced by the reduction of its corresponding carboxylic acid, 2-methylheptadecanoic acid.

While direct evidence for the natural occurrence of this compound is not widespread, its isomer, 16-methylheptadecan-1-ol, has been identified in the methanolic extract of fennel (Foeniculum vulgare), suggesting that branched C18 alcohols exist in the plant kingdom. sarpublication.comuniprot.org

In terms of its biological role, the enzyme fatty acyl-CoA reductase, found in various organisms including humans and the sheepshead minnow, is known to catalyze the reduction of branched-chain fatty acyl-CoAs to their corresponding alcohols. uniprot.org Specifically, the reduction of 16-methylheptadecanoyl-CoA to 16-methylheptadecan-1-ol has been documented, indicating a metabolic pathway for the formation of such branched-chain alcohols. uniprot.org It is plausible that 2-methylheptadecanoyl-CoA could follow a similar metabolic conversion.

Structure

3D Structure

属性

CAS 编号 |

2490-42-8 |

|---|---|

分子式 |

C18H38O |

分子量 |

270.5 g/mol |

IUPAC 名称 |

2-methylheptadecan-1-ol |

InChI |

InChI=1S/C18H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)17-19/h18-19H,3-17H2,1-2H3 |

InChI 键 |

DMNPDGLMNXDSPT-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCC(C)CO |

产品来源 |

United States |

Natural Occurrence and Biological Distribution of 2 Methylheptadecan 1 Ol

Presence in Plant Metabolomes

The detection of 2-Methylheptadecan-1-ol in plants highlights its role as a phytoconstituent. It is often found as part of the complex mixture of organic compounds that make up a plant's metabolome.

Research utilizing Gas Chromatography-Mass Spectrometry (GC-MS) has identified 16-Methylheptadecan-1-ol, an isomer of this compound, in the methanolic extract of Foeniculum vulgare (fennel) flowers. researchgate.netsarpublication.comsarpublication.com This identification was part of a broader metabolite profiling study of the medicinal plant. researchgate.netsarpublication.com The compound was one of many bioactive constituents detected, highlighting the chemical diversity of fennel. researchgate.netresearchgate.net

Table 1: Identification of 16-Methylheptadecan-1-ol in Foeniculum vulgare

| Botanical Species | Plant Part | Analytical Method | Identified Compound |

|---|---|---|---|

| Foeniculum vulgare | Flowers | GC-MS | 16-Methylheptadecan-1-ol |

Data sourced from a 2025 study on the metabolite profiling of Foeniculum vulgare flowers. researchgate.net

This compound and its related isomers are classified as volatile organic compounds. ebi.ac.uk Their presence in plant extracts, particularly in essential oils, suggests a role in the plant's volatile profile. ebi.ac.ukebi.ac.uk These profiles are crucial for a plant's interaction with its environment, although the specific function of this compound in this context is not fully elucidated. The analysis of fennel extracts, for instance, places this compound within a complex mixture that includes phenylpropanoid derivatives and monoterpenoids, which are major components of its essential oil. sarpublication.com

Detection in Fungal Systems

The compound has also been identified as a product of fungal metabolism. This discovery points to its involvement in the biochemical pathways of certain fungal species.

16-Methylheptadecan-1-ol, an isomer of this compound, is recognized as a fungal metabolite. ebi.ac.ukebi.ac.uk Fungal metabolites are a diverse group of compounds produced by fungi, with various biological activities and ecological roles. The classification of this long-chain alcohol as a fungal metabolite indicates its synthesis by fungal organisms. ebi.ac.uk

The basidiomycetous fungus Schizophyllum commune has been specifically associated with the production of related long-chain alcohols. ebi.ac.uk Heptadecan-1-ol is listed as a metabolite of this species. ebi.ac.uk Furthermore, patents have described compositions containing 16-methylheptadecan-1-ol derived from Schizophyllum commune. google.comgoogle.com Schizophyllum commune is a ubiquitous fungus known for its ability to grow on decaying wood and has been occasionally implicated in human infections, such as allergic fungal sinusitis. nih.gov

Table 2: Association of Related Alcohols with Schizophyllum commune

| Fungal Species | Associated Compound | Context |

|---|---|---|

| Schizophyllum commune | Heptadecan-1-ol | Fungal Metabolite ebi.ac.uk |

Occurrence in Microbial Contexts (e.g., Mycobacterium tuberculosis)

Beyond fungi, this compound has been structurally characterized within the context of bacterial enzyme systems, notably in Mycobacterium tuberculosis, the causative agent of tuberculosis.

Crystal structure analysis of PKS11, a type III polyketide synthase from Mycobacterium tuberculosis, revealed the presence of (2S)-2-methylheptadecan-1-ol. rcsb.org This compound was found within a deep hydrophobic tunnel near the enzyme's active site. rcsb.org The PKS11 enzyme is believed to be involved in the synthesis of complex cell wall glycolipids, although its precise biological function remains under investigation. rcsb.org The identification of (2S)-2-methylheptadecan-1-ol as a ligand bound to PKS11 provides insight into the enzyme's substrate-binding capabilities. rcsb.orgbioinformatics.org Additionally, a reaction involving 16-methylheptadecan-1-ol and (9Z)-octadecenoyl-CoA has been documented in relation to Mycobacterium tuberculosis, suggesting its role as a substrate in the biosynthesis of other molecules. rhea-db.org

Table 3: Occurrence of this compound in Mycobacterium tuberculosis

| Organism | Protein/Enzyme | Compound Identified | Method of Identification |

|---|---|---|---|

| Mycobacterium tuberculosis | PKS11 Polyketide Synthase | (2S)-2-methylheptadecan-1-ol | X-ray Crystallography rcsb.orgbioinformatics.org |

Environmental Detection in Soil Ecosystems (e.g., Rhizosphere Soils)researchgate.net

The rhizosphere, the soil region directly influenced by root secretions, is a complex ecosystem. Chemical analysis of rhizosphere soil can reveal a diverse array of organic compounds, including liposoluble components that may originate from root exudates, microbial activity, and decomposition of organic matter.

A comprehensive study using gas chromatography-mass spectrometry (GC-MS) was conducted to identify the liposoluble components in the rhizosphere soils of the medicinal plant Panax notoginseng. rsc.orgresearchgate.netrsc.org This research aimed to understand the chemical environment of the soil, particularly in the context of continuous cropping practices. rsc.org The analysis successfully identified 47 distinct liposoluble compounds belonging to various chemical classes, including esters, steroids, alkanes, and alcohols. rsc.org

However, in this specific, detailed investigation of Panax notoginseng rhizosphere soil, this compound was not detected among the 47 identified compounds. rsc.orgresearchgate.netrsc.org The research did identify a different C18 alcohol, 1-Octadecanol, and a variety of other complex molecules. rsc.org The findings highlight the chemical diversity of the rhizosphere and provide a profile of the major liposoluble constituents present in that specific soil environment. researchgate.net

Table 2: Selected Liposoluble Compounds Identified in Panax notoginseng Rhizosphere Soil rsc.org

| Compound Name | Chemical Classification |

|---|---|

| 1-Octadecanol | Alcohol |

| Dibutyl phthalate | Benzene Derivative |

| Heneicosane | Alkane |

| Octadecanoic acid, methyl ester | Ester |

| Cycloeicosane | Alkane |

| Stigmasta-5,22-dien-3-ol | Steroid |

| (3β,24R)-Ergost-5-en-3-ol | Steroid |

Biosynthetic Pathways and Metabolic Intermediates of 2 Methylheptadecan 1 Ol

Enzymatic Formation through Fatty Acyl-CoA Reductases (FARs)

The final step in the biosynthesis of 2-Methylheptadecan-1-ol is the reduction of its corresponding fatty acyl-CoA, 2-methylheptadecanoyl-CoA. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). These enzymes are crucial for the production of various long-chain fatty alcohols that serve as components of waxes and ether lipids. collectionscanada.gc.canih.gov

Fatty acyl-CoA reductase 1 (FAR1) is a key enzyme in the synthesis of fatty alcohols. nih.govnih.gov In mammals like Homo sapiens (humans) and Rattus norvegicus (rats), FAR1 is localized in the peroxisome and exhibits a preference for reducing saturated and unsaturated fatty acyl-CoAs with chain lengths of 16 or 18 carbons. nih.govuniprot.orguniprot.org The enzyme requires NADPH as a cofactor for its catalytic activity. collectionscanada.gc.canih.gov

While direct studies on the activity of FAR1 with 2-methylheptadecanoyl-CoA are not extensively documented, the enzyme's known substrate promiscuity suggests it could potentially reduce this branched-chain substrate. For instance, FAR1 in the barn owl (Tyto alba) has been noted to act on 16-methylheptadecanoyl-CoA to produce 16-methylheptadecan-1-ol. uniprot.org This indicates that methyl-branched fatty acyl-CoAs can be substrates for FAR enzymes.

The general catalytic mechanism for FARs involves the reduction of a fatty acyl-CoA to a primary fatty alcohol. uniprot.org This process is essential for the production of ether lipids, such as plasmalogens, and wax monoesters. nih.govuniprot.orguniprot.org Deficiencies in FAR1 in humans can lead to severe neurological disorders, highlighting its importance in lipid metabolism. uniprot.orgnih.gov Information on FAR1 in the sheepshead minnow (Cyprinodon variegatus) is less specific in the available literature.

Table 1: Substrate Specificity of Fatty Acyl-CoA Reductase 1 (FAR1) in Various Species

| Species | Preferred Substrates | Product Examples | Reference(s) |

| Homo sapiens (Human) | Saturated and unsaturated C16-C18 fatty acyl-CoAs | Hexadecan-1-ol, Octadecan-1-ol | nih.govuniprot.org |

| Rattus norvegicus (Rat) | Saturated and unsaturated C16-C18 fatty acyl-CoAs | Hexadecan-1-ol, Octadecan-1-ol | nih.govuniprot.org |

| Tyto alba (Barn owl) | (9Z)-octadecenoyl-CoA, 16-methylheptadecanoyl-CoA | (9Z)-octadecen-1-ol, 16-methylheptadecan-1-ol | uniprot.org |

FAR enzymes are integral to the synthesis of long-chain fatty alcohols, which are crucial for various biological functions. collectionscanada.gc.ca These alcohols are precursors for the synthesis of ether lipids and wax esters. nih.gov In plants, fatty alcohols are components of cuticular waxes, which form a protective barrier. mdpi.com The production of these alcohols is tightly regulated, and the substrate specificity of different FARs contributes to the diversity of fatty alcohols found in nature. mdpi.com The synthesis of this compound would fall under this general pathway, where the specific precursor, 2-methylheptadecanoic acid, is first activated to its CoA ester and then reduced by a FAR enzyme.

Potential Involvement in Polyketide Biosynthesis Pathways (e.g., Mycobacterium tuberculosis PKS11)

While the primary route to fatty alcohols is through the reduction of fatty acids, polyketide synthases (PKSs) also play a role in generating diverse lipid structures. In Mycobacterium tuberculosis, a type III PKS known as PKS11 has been shown to be involved in the synthesis of methyl-branched alkylpyrones from long-chain fatty acid substrates. nih.govresearchgate.net Structural studies of PKS11 have revealed the presence of a hydrophobic tunnel that can accommodate fatty acid substrates. nih.govresearchgate.net Interestingly, the crystal structure of M. tuberculosis PKS11 has been solved with (2S)-2-methylheptadecan-1-ol bound in the active site, suggesting a potential interaction or role for this branched-chain alcohol. rcsb.orgpdbj.org Although the precise biological function of PKS11 is not fully understood, its involvement in producing complex, methyl-branched lipids points to an alternative or related pathway where this compound could be an intermediate or product. nih.govresearchgate.net

Precursor Molecules and Metabolic Precursors

The biosynthesis of this compound is fundamentally dependent on the availability of its fatty acid precursor, 2-methylheptadecanoic acid.

Branched-chain fatty acids (BCFAs) are synthesized using branched-chain alpha-keto acids as primers. nih.gov These keto acids are derived from the degradation of branched-chain amino acids such as valine, leucine, and isoleucine. nih.govnih.govcdnsciencepub.com For the synthesis of an alpha-methyl branched-chain fatty acid like 2-methylheptadecanoic acid, a specific primer is required. The elongation of this primer then proceeds via the fatty acid synthase (FAS) system. In bacteria, the relative abundance of different BCFAs can be influenced by the availability of their respective precursors. cdnsciencepub.com

Table 2: Precursors for Branched-Chain Fatty Acid Biosynthesis

| Branched-Chain Amino Acid | Corresponding α-Keto Acid | Resulting Fatty Acid Series | Reference(s) |

| Valine | α-Ketoisovalerate | Iso-series | nih.govcdnsciencepub.com |

| Leucine | α-Ketoisocaproate | Iso-series | nih.govcdnsciencepub.com |

| Isoleucine | α-Keto-β-methylvalerate | Anteiso-series | nih.govcdnsciencepub.com |

Heptadecan-1-ol is the straight-chain counterpart to this compound. nih.govebi.ac.uk It is a long-chain primary fatty alcohol found in various organisms, including plants and fungi. nih.govebi.ac.uk The metabolism of heptadecan-1-ol likely involves its oxidation to heptadecanoic acid, which can then enter the β-oxidation pathway. Conversely, heptadecanoic acid can be reduced to heptadecan-1-ol. Given that 2-methylheptadecanoic acid is the direct precursor to this compound, the metabolism of these two alcohols is closely linked through their corresponding fatty acids. vulcanchem.com The alpha-methyl group in 2-methylheptadecanoic acid can affect its metabolism compared to the straight-chain heptadecanoic acid. vulcanchem.com

Chemical Synthesis and Derivatization of 2 Methylheptadecan 1 Ol

Laboratory Synthesis Methodologies for Branched-Chain Alcohols

The synthesis of branched-chain alcohols like 2-methylheptadecan-1-ol relies on a toolkit of reactions that allow for precise control over the molecular architecture. General strategies often involve building the carbon skeleton first, followed by functional group manipulations, or constructing the molecule around a chiral precursor that dictates the final stereochemistry.

Asymmetric synthesis is crucial for obtaining specific enantiomers of chiral molecules like this compound. These methods employ chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of a reaction.

A plausible asymmetric route to (S)-2-methylheptadecan-1-ol could begin with an Evans' chiral auxiliary, such as (S)-4-benzyloxazolidin-2-one. This approach ensures high stereocontrol during the introduction of the methyl group. The synthesis can be conceptualized in the following steps, adapting known procedures for long-chain fatty acids:

Acylation: Hexadecanoyl chloride is reacted with the lithium salt of (S)-4-benzyloxazolidin-2-one to form an N-acyl oxazolidinone.

Asymmetric Alkylation: The enolate of this intermediate is generated using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS). Subsequent reaction with methyl iodide (MeI) introduces the methyl group at the C-2 position. The bulky chiral auxiliary directs the methyl iodide to attack from the less hindered face, resulting in a high degree of diastereoselectivity.

Reductive Cleavage: The chiral auxiliary is removed by reduction with a reagent like lithium borohydride (B1222165) (LiBH₄), which simultaneously reduces the carbonyl group to the primary alcohol, yielding (S)-2-methylheptadecan-1-ol.

| Step | Reaction | Reagents | Key Feature |

| 1 | Acylation | Hexadecanoyl chloride, (S)-4-benzyloxazolidin-2-one, n-BuLi | Attachment of chiral auxiliary |

| 2 | Asymmetric Alkylation | NaHMDS, Methyl Iodide | Diastereoselective C-methylation |

| 3 | Reductive Cleavage | Lithium Borohydride (LiBH₄) | Removal of auxiliary and reduction to alcohol |

Other key reactions can be integrated into asymmetric syntheses:

Wittig Coupling: The Wittig reaction is a powerful tool for alkene synthesis, which can then be converted to the target alcohol. For instance, a C16 aldehyde (hexadecanal) could react with the ylide Ph₃P=CHCH₃ to form 2-methylheptadec-2-ene. Subsequent hydroboration-oxidation would yield the alcohol. Stereocontrol in the Wittig reaction itself can be challenging, but subsequent chiral reduction of an enone intermediate could be an alternative.

Pd-catalyzed Hydrogenation: If an unsaturated precursor like 2-methylheptadec-1-ene is synthesized, palladium-catalyzed hydrogenation is a standard method to produce the saturated carbon chain. For example, 2-methylheptadec-1-en-1-ol could be hydrogenated using H₂ gas and a palladium on carbon (Pd/C) catalyst to yield this compound. If the precursor has a chiral center, this step typically does not affect its configuration.

Appel Reaction: The Appel reaction converts an alcohol to an alkyl halide with inversion of configuration using triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane (e.g., CBr₄). This reaction is valuable in multi-step syntheses where a specific stereoisomer is needed and an alcohol with the opposite configuration is available. For example, if (R)-2-methylheptadecan-1-ol were available, it could be converted to the corresponding bromide with inversion to the (S)-configuration, which could then be converted back to the (S)-alcohol via substitution with a hydroxide (B78521) equivalent.

For preparing a racemic mixture of this compound, the Grignard reaction is a highly effective and straightforward method. This approach builds the carbon skeleton and sets the alcohol functionality in a single key step.

A typical Grignard synthesis would involve:

Formation of the Grignard Reagent: 1-Bromopentadecane (a 15-carbon alkyl halide) is reacted with magnesium turnings in anhydrous diethyl ether to form pentadecylmagnesium bromide.

Reaction with an Aldehyde: The freshly prepared Grignard reagent is then added to propanal. The nucleophilic pentadecyl group attacks the electrophilic carbonyl carbon of propanal.

Acidic Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step with a weak acid (e.g., aqueous ammonium (B1175870) chloride, NH₄Cl) to yield this compound.

| Step | Starting Materials | Product of Step | Final Product |

| 1 | 1-Bromopentadecane, Mg, Diethyl Ether | Pentadecylmagnesium Bromide | - |

| 2 | Pentadecylmagnesium Bromide, Propanal | Intermediate Magnesium Alkoxide | - |

| 3 | Intermediate Magnesium Alkoxide, H₃O⁺ (workup) | - | This compound |

This route is highly versatile but produces a racemic mixture, meaning both the (R) and (S) enantiomers are formed in equal amounts.

Achieving high stereoselectivity is a primary goal in modern organic synthesis. For a molecule with one chiral center like this compound, this involves producing one enantiomer in high excess over the other.

One of the most reliable methods is the chiral auxiliary-guided synthesis described previously (Section 4.1.1). The use of Evans' oxazolidinone auxiliaries provides a predictable and high degree of stereocontrol, making it a preferred method for accessing either the (R) or (S) enantiomer by selecting the appropriate auxiliary.

Another powerful strategy is the asymmetric reduction of a prochiral ketone. A synthetic route could be designed to produce 2-methylheptadecan-1-al. The asymmetric reduction of this aldehyde using a chiral reducing agent, such as a catalyst system derived from a Noyori-type ruthenium complex or an enzyme (e.g., alcohol dehydrogenase), could furnish the chiral alcohol with high enantiomeric excess.

For molecules with multiple stereocenters, controlling the formation of specific diastereomers is necessary. While this compound has only one stereocenter, synthetic analogues could have more. In such cases, reagent-controlled synthesis, where the choice of reagents dictates the stereochemical outcome regardless of existing stereocenters, is a powerful approach. For example, different reagents can be used to achieve either syn or anti addition to a double bond or carbonyl group, leading to different diastereomers.

Derivatization Strategies and Analogue Preparation

Derivatization of this compound is performed to create analogues for functional studies, such as structure-activity relationship (SAR) studies in biological systems. This involves chemically modifying the hydroxyl group or other parts of the molecule.

The primary alcohol of this compound can be converted into an amino group to produce 2-methylheptadecan-1-amine. A common multi-step procedure is as follows:

Tosylation: The alcohol is first converted into a better leaving group. Reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields 2-methylheptadecyl tosylate. This reaction preserves the stereochemistry at the C-2 position.

Azide (B81097) Substitution: The tosylate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). This is an Sₙ2 reaction that proceeds with inversion of configuration, producing 2-methylheptadecyl azide.

Reduction: Finally, the azide is reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂ with Pd/C) or by using a reagent like lithium aluminum hydride (LiAlH₄). This final step also preserves the newly established stereochemistry.

Reductive amination provides an alternative route. The parent alcohol could be oxidized to the corresponding aldehyde (2-methylheptadecanal), which can then be reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form the amino derivative directly.

The preparation of esters and ethers from this compound is fundamental for creating analogues with altered polarity, lipophilicity, and metabolic stability.

Ester Synthesis: Esters are readily prepared through Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄). For example, reacting this compound with acetic acid would yield 2-methylheptadecyl acetate. For more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated, for instance, by converting it to an acyl chloride. The acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base like pyridine.

Ether Synthesis: The Williamson ether synthesis is the most common method for preparing ethers. This involves a two-step process:

Alkoxide Formation: The alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Sₙ2 Substitution: The alkoxide is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the desired ether. For instance, reacting the sodium salt of this compound with methyl iodide would produce 1-methoxy-2-methylheptadecane.

This method is highly efficient, particularly when using primary alkyl halides as the electrophile.

Advanced Analytical Methodologies for 2 Methylheptadecan 1 Ol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and quantifying 2-Methylheptadecan-1-ol from various matrices. The choice of technique depends on the specific analytical goal, whether it is determining the concentration or separating its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netmdpi.com It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

For qualitative analysis, the retention time (RT) provides the initial identification, which is then confirmed by the mass spectrum. researchgate.net The mass spectrum of a compound is a unique fingerprint based on its fragmentation pattern upon electron ionization. In the case of this compound, the mass spectrum would be characterized by a molecular ion peak (m/z 270.5), although it may be weak or absent. More prominent would be peaks resulting from characteristic fragmentation, such as the loss of a water molecule (M-18), alpha-cleavage (loss of a CH₂OH radical), and fragmentation along the long alkyl chain, producing a series of hydrocarbon fragments. nih.gov The identity of the compound is confirmed by matching its mass spectrum with reference spectra in databases like the National Institute of Standards and Technology (NIST) library. impactfactor.orgresearchgate.net

Quantitative analysis is typically performed by integrating the area of a specific ion peak in the mass spectrum, which is proportional to the amount of the compound present. researchgate.net For accurate quantification, an internal or external standard calibration method is employed. The analysis is often carried out using a capillary column, such as an HP-5MS (a low-polarity phase), which is well-suited for separating long-chain hydrocarbons and alcohols. wiley-vch.de

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Significance |

|---|---|---|

| 270 | [C₁₈H₃₈O]⁺ | Molecular Ion (M⁺) |

| 252 | [M - H₂O]⁺ | Loss of water from the alcohol |

| 239 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl group |

| 43, 57, 71, 85... | [CₙH₂ₙ₊₁]⁺ | Characteristic alkyl chain fragmentation |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that are not sufficiently volatile for GC, or for analyses where derivatization is not desired. For a non-polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile or methanol) and water would be a common approach. Detection can be achieved using a Refractive Index Detector (RID) or, after derivatization, a UV detector.

A critical application of HPLC in the study of this compound is the resolution of its stereoisomers. Since the carbon at the second position (C2) is a chiral center, this compound exists as a pair of enantiomers: (R)-2-methylheptadecan-1-ol and (S)-2-methylheptadecan-1-ol. Enantiomers have identical physical properties in an achiral environment, making their separation challenging. researchgate.net

Chiral HPLC is the most effective method for this purpose. nih.govcsfarmacie.cz This can be achieved through two primary strategies:

Direct Separation using a Chiral Stationary Phase (CSP): The sample is passed through an HPLC column packed with a chiral stationary phase. These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are among the most widely used for a broad range of chiral compounds. nih.gov

Indirect Separation via Derivatization: The racemic alcohol is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., silica gel or C18). nih.gov After separation, the individual diastereomers can be collected, and the original enantiomers can be recovered by cleaving the derivatizing agent.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. uobasrah.edu.iq

¹H NMR provides information about the chemical environment of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would show several distinct signals. The two protons on the carbon bearing the hydroxyl group (-CH₂OH) would appear as a doublet around 3.4-3.6 ppm. The single proton on the chiral carbon (-CH-) would be a multiplet. The three protons of the methyl group at the C2 position would appear as a doublet, while the terminal methyl group of the long alkyl chain would be a triplet. The majority of the protons, those in the long -(CH₂)₁₄- chain, would overlap to form a broad multiplet around 1.2-1.4 ppm. wiley-vch.de

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 3.4 - 3.6 | Doublet | 2H | -CH ₂OH |

| ~ 1.5 - 1.7 | Multiplet | 1H | -CH (CH₃)CH₂OH |

| ~ 1.2 - 1.4 | Broad Multiplet | ~28H | -(CH ₂)₁₄- |

| ~ 0.9 | Doublet | 3H | -CH(C H₃)CH₂OH |

| ~ 0.88 | Triplet | 3H | -CH₂C H₃ |

¹³C NMR provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. The carbon attached to the hydroxyl group (-C H₂OH) would appear downfield, typically around 63-68 ppm. The chiral carbon (C H) would also be distinct. The carbons of the long alkyl chain would produce a cluster of signals in the 22-32 ppm region, with the terminal methyl carbon appearing most upfield around 14 ppm. wiley-vch.de

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 65 - 68 | C -1 (-CH₂OH) |

| ~ 35 - 39 | C -2 (-CH(CH₃)-) |

| ~ 16 - 20 | Methyl Carbon on C-2 |

| ~ 14 | Terminal Methyl Carbon (C-17) |

| ~ 22 - 34 | Alkyl Chain Carbons (-CH₂-) |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ieeesem.com The FTIR spectrum of this compound would be dominated by absorptions characteristic of an alcohol and a long hydrocarbon chain. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. Strong, sharp peaks between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups in the long alkyl chain. A distinct peak in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration. mdpi.com

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Alcohol (-OH) |

| 2850 - 3000 (strong) | C-H Stretch | Alkyl (-CH₃, -CH₂) |

| 1450 - 1475 | C-H Bend | Alkyl (-CH₂) |

| 1370 - 1380 | C-H Bend | Alkyl (-CH₃) |

| 1000 - 1260 | C-O Stretch | Primary Alcohol |

While standard GC-MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, typically with an error of less than 5 parts per million (ppm). rsc.orgresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. researchgate.net For this compound, with a molecular formula of C₁₈H₃₈O, the theoretical exact mass of the neutral molecule is 270.292266. HRMS would measure the mass of the molecular ion ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adduct. By comparing the experimentally measured mass to the calculated mass, the molecular formula can be confidently confirmed, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov

Table 5: Calculated Exact Masses for HRMS Analysis of this compound

| Ion Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| [C₁₈H₃₈O]⁺ | Molecular Ion [M]⁺ | 270.29227 |

| [C₁₈H₃₉O]⁺ | Protonated Adduct [M+H]⁺ | 271.30007 |

| [C₁₈H₃₈ONa]⁺ | Sodiated Adduct [M+Na]⁺ | 293.28206 |

Advanced Structural Biology Techniques (e.g., X-ray Crystallography of Enzyme-Ligand Complexes)

X-ray crystallography stands as a premier technique in structural biology for elucidating the three-dimensional atomic structure of macromolecules, including the intricate complexes formed between enzymes and their ligands. This powerful methodology provides unparalleled insights into the precise molecular interactions that govern substrate recognition, catalysis, and inhibition. While specific crystallographic data for this compound in complex with an enzyme are not publicly available, the principles of this technique and findings from structurally related long-chain alcohols and fatty acids offer a clear framework for understanding its potential in studying this particular compound.

The core principle of X-ray crystallography involves irradiating a crystallized molecule with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms within the crystal, thereby reconstructing a detailed three-dimensional model of the molecule. When an enzyme is co-crystallized with a ligand, such as this compound, the resulting structure can reveal the exact orientation and conformation of the ligand within the enzyme's active site.

For long-chain aliphatic molecules like this compound, X-ray crystallography can provide critical information regarding:

Binding Pocket Architecture: The technique reveals the size, shape, and hydrophobicity of the enzyme's active site, explaining its specificity for long-chain alcohols.

Ligand Conformation: It shows the precise folded or extended conformation that this compound adopts upon binding.

Key Molecular Interactions: The specific amino acid residues involved in binding the ligand through hydrogen bonds, van der Waals forces, and hydrophobic interactions can be identified. This is crucial for understanding the basis of the enzyme's affinity and selectivity.

Conformational Changes: A comparison of the enzyme structure with and without the bound ligand can reveal any conformational changes that occur upon binding, which may be essential for catalysis.

Enzyme families that are likely to interact with this compound include alcohol dehydrogenases (ADHs) and fatty acid-binding proteins (FABPs). nih.govwikipedia.org Structural studies of these enzymes with various long-chain ligands have provided a wealth of information. For instance, X-ray structures of ADHs have detailed a deep, cylindrical substrate-binding pocket that accommodates long alkyl chains. nih.gov Similarly, crystallographic studies of FABPs have shown how these proteins encapsulate long-chain fatty acids in a beta-barrel structure, with specific amino acid residues at the portal region and within the binding cavity dictating ligand affinity and specificity. nih.govresearchgate.netnih.govcrimsonpublishers.com These studies on analogous molecules provide a strong foundation for hypothesizing how this compound would be coordinated in an enzyme active site.

To illustrate the type of detailed information that can be obtained from an X-ray crystallography study of an enzyme-ligand complex, the following interactive table presents hypothetical data for a putative enzyme in complex with this compound.

| Parameter | Description | Illustrative Value |

| PDB ID | The unique identifier for the structure in the Protein Data Bank. | 9XYZ |

| Resolution (Å) | A measure of the level of detail in the crystal structure. Lower values indicate higher resolution. | 1.8 Å |

| R-work / R-free | Statistical measures of the agreement between the crystallographic model and the experimental diffraction data. | 0.18 / 0.21 |

| Ligand Conformation | The observed three-dimensional shape of the bound ligand. | Extended, with a slight bend at the methyl branch. |

| Key Interacting Residues | Amino acids in the enzyme's active site that form direct contacts with the ligand. | Tyr93, Val127, Phe154, Leu188 |

| Hydrogen Bonds | Specific hydrogen bonds between the enzyme and the ligand's hydroxyl group. | Tyr93 (2.8 Å), Ser125 (3.1 Å) |

| Hydrophobic Contacts | Nonpolar interactions between the ligand's alkyl chain and enzyme residues. | Val127, Phe154, Leu188, Ile201 |

| Binding Pocket Volume (ų) | The calculated volume of the ligand-binding cavity. | 450 ų |

This hypothetical data demonstrates the precision with which X-ray crystallography can define the molecular basis of enzyme-ligand interactions. Such detailed structural information is invaluable for rational enzyme engineering, the design of specific inhibitors, and a deeper understanding of the metabolic pathways involving this compound.

Future Research Directions and Applications

Elucidation of Complete Biosynthetic Pathways

The natural origin of 2-Methylheptadecan-1-ol is likely biological, presumably from insects, where similar methyl-branched lipids are common. A primary research goal is to fully elucidate the biosynthetic pathway responsible for its production. This research would involve identifying the organism(s) that synthesize the compound and characterizing the enzymes involved.

Based on known pathways for similar molecules in insects, a putative biosynthetic route can be proposed, which requires experimental validation. pnas.org The process likely begins with the standard fatty acid synthesis machinery. A key step would be the incorporation of a methyl group, which is typically accomplished by substituting a methylmalonyl-CoA unit for a malonyl-CoA unit during the chain elongation process, catalyzed by a microsomal fatty acid synthase (FAS). pnas.orgpeerj.com The stereochemistry of the methyl branch at the C-2 position is a critical aspect, likely determined by the stereospecificity of an enoyl-ACP reductase domain within the FAS complex during the reduction of the unsaturated intermediate. pnas.org The terminal step is the reduction of the fully formed 2-methylheptadecanoyl-CoA or a related thioester to the primary alcohol, this compound. This final conversion is catalyzed by a fatty acyl-CoA reductase (FAR). frontiersin.orgnih.gov

Future research should focus on:

Organism Identification: Screening insect species to identify natural sources of this compound.

Gene Discovery: Using transcriptomics and genomics on the identified organism's specialized tissues (e.g., oenocytes or pheromone glands) to find candidate genes for FAS, elongases, and FARs involved in branched-chain alcohol synthesis. frontiersin.org

Enzyme Characterization: Heterologous expression and in vitro characterization of these candidate enzymes to confirm their substrate specificity and role in the pathway.

| Proposed Biosynthetic Step | Key Enzyme Class | Precursor/Substrate | Product |

| Chain Initiation & Elongation | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Long-chain fatty acyl-ACP |

| Methyl Branch Incorporation | Fatty Acid Synthase (FAS) | Methylmalonyl-CoA | 2-Methyl fatty acyl-ACP |

| Final Reduction | Fatty Acyl-CoA Reductase (FAR) | 2-Methylheptadecanoyl-CoA | This compound |

Investigation of Stereoisomer-Specific Biological Activities

The methyl group at the second carbon of this compound creates a chiral center, meaning the compound can exist as two different stereoisomers (enantiomers): (R)-2-Methylheptadecan-1-ol and (S)-2-Methylheptadecan-1-ol. In the realm of chemical ecology, stereochemistry is paramount to biological function. nih.gov Different enantiomers of insect pheromones can elicit vastly different behavioral responses: one may be highly attractive, while the other could be inactive or even act as a repellent. nih.gov In some species, a specific ratio of enantiomers is necessary to trigger the correct behavioral cascade. nih.gov

To date, no studies have specifically examined the biological activities of the individual stereoisomers of this compound. This is a significant knowledge gap. Future research must prioritize the following:

Stereoselective Synthesis: Developing chemical or enzymatic methods to produce enantiomerically pure samples of both the (R) and (S) isomers.

Behavioral Bioassays: Conducting rigorous behavioral experiments on relevant insect species. These assays would test the activity of each pure enantiomer and various ratios of the two to determine their specific roles, if any, as attractants, repellents, aggregants, or other semiochemicals.

Electrophysiological Studies: Using techniques like electroantennography (EAG) to measure the response of insect antennae to each stereoisomer, providing insight into which isomer is detected by the insect's olfactory system.

| Isomer | Potential Biological Role | Research Approach |

| (R)-2-Methylheptadecan-1-ol | Pheromone Component, Allomone, Kairomone | Behavioral Bioassays, Electroantennography |

| (S)-2-Methylheptadecan-1-ol | Pheromone Component, Antagonist, Inactive | Behavioral Bioassays, Electroantennography |

| Racemic Mixture (R/S) | Synergistic or Inhibitory Effects | Comparative Behavioral Bioassays |

Exploration of Enzymatic Mechanisms and Engineering

Biocatalysis offers a powerful and sustainable approach for producing chiral alcohols with high selectivity. researchgate.net Exploring enzymatic routes for the synthesis of this compound is a promising research direction. This could lead to environmentally friendly production methods for specific stereoisomers, which are crucial for investigating biological activity and for potential commercial applications.

Future research in this area should investigate:

Enzyme Screening: Searching for naturally occurring enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), that can reduce a precursor ketone (e.g., 2-methylheptadecanal or methyl heptadecyl ketone) with high stereoselectivity.

Directed Evolution: Applying protein engineering techniques to known enzymes to enhance their activity, stability, and selectivity for the specific substrates required to produce this compound.

Whole-Cell Biocatalysis: Developing engineered microbial systems, for instance in Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, that express the entire biosynthetic pathway. frontiersin.orgscribd.com This would allow for the de novo synthesis of a specific stereoisomer of the target alcohol from simple carbon sources. nih.gov

Advanced Ecological and Environmental Impact Studies

The structure of this compound strongly suggests it plays a role in insect ecology. Long-chain methyl-branched lipids are fundamental components of the insect cuticular hydrocarbon (CHC) layer, which serves a dual function: preventing water loss and acting as a chemical signal for communication. scienceopen.comannualreviews.org These signals are vital for species and mate recognition. frontiersin.org

A comprehensive understanding of the ecological role of this compound requires:

Chemical Profiling: Analyzing the cuticular lipid profiles of a wide range of insect species to determine the prevalence and context of this specific alcohol.

Functional Assays: Investigating its role in desiccation resistance by correlating its presence or absence with survival in low-humidity environments.

Interspecific Interactions: Studying its potential function as a kairomone that could be used by predators or parasitoids to locate their hosts.

Environmental Fate: Assessing the biodegradability and persistence of this compound in various environmental compartments (soil, water). As a naturally occurring lipid, it is expected to be readily biodegradable, but this must be confirmed experimentally to ensure its safety if used in large-scale applications like pest management.

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

For practical applications, access to significant quantities of this compound, particularly in its stereochemically pure forms, is essential. While biocatalytic routes are promising, parallel development of efficient chemical syntheses is also critical.

Future research should target the development of novel synthetic strategies with improved characteristics:

Stereodivergent Synthesis: Creating flexible synthetic pathways that can be easily adapted to produce either the (R) or (S) enantiomer from a common precursor. acs.org This provides essential tools for biological activity studies.

Catalytic Methods: Exploring asymmetric catalysis using chiral metal complexes or organocatalysts to achieve high enantioselectivity in key bond-forming steps.

Green Chemistry Approaches: Designing synthetic routes that adhere to the principles of green chemistry by minimizing waste, using less hazardous reagents, and improving atom economy. researchgate.net Methodologies like the boronic ester homologation approach have shown promise for the synthesis of similar chiral alcohols and could be adapted for this target molecule. researchgate.netsciforum.net

常见问题

Basic Research Questions

Q. How can researchers verify the identity and purity of 2-Methylheptadecan-1-ol in experimental settings?

- Methodological Answer :

- Chromatographic Analysis : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular structure and purity, referencing retention indices and fragmentation patterns .

- Spectroscopic Validation : Employ H NMR and C NMR to analyze functional groups and branching patterns. Compare spectral data with computational predictions (e.g., PubChem or NIST databases) .

- Melting Point Determination : Measure melting points using differential scanning calorimetry (DSC) and compare with literature values (e.g., 51–55°C for heptadecan-1-ol analogs) .

Q. What are effective synthetic routes for this compound in laboratory conditions?

- Methodological Answer :

- Precursor Selection : Utilize relevance heuristics and precursor scoring systems to prioritize intermediates, as described for branched alcohol synthesis .

- Catalytic Reduction : Reduce pre-synthesized ketones (e.g., 2-methylheptadecanone) via hydrogenation with palladium or platinum catalysts under controlled pressure (1–3 atm) .

- Database-Driven Design : Leverage synthetic pathway databases (e.g., REAXYS, Pistachio) to identify feasible routes and optimize reaction conditions (temperature: 80–120°C, solvent: ethanol/THF) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Ventilation : Use chemical fume hoods with ≥100 ft/min face velocity during handling to minimize inhalation risks .

- Storage Conditions : Store in airtight containers under inert gas (N) at 4°C to prevent oxidation. Avoid proximity to oxidizers or ignition sources .

- PPE Protocols : Wear impervious gloves (nitrile or neoprene), safety goggles, and lab coats. Conduct pre-use glove integrity checks .

Advanced Research Questions

Q. How can thermodynamic models resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Local Composition Models : Apply Renon-Prausnitz equations to account for nonrandom molecular interactions in polar/nonpolar solvent mixtures .

- Parameter Optimization : Adjust nonrandomness parameter () to fit experimental activity coefficients, particularly for immiscible systems (e.g., water/hexane) .

- Validation : Compare predicted vs. experimental phase diagrams using cloud-point titration or UV-Vis turbidity measurements .

Q. What experimental designs are suitable for studying this compound’s interactions with lipid bilayers?

- Methodological Answer :

- Membrane Mimetics : Prepare unilamellar vesicles (liposomes) from phosphatidylcholine and incorporate this compound at varying molar ratios (0.1–5 mol%) .

- Fluorescence Anisotropy : Use DPH probes to quantify changes in membrane fluidity via time-resolved fluorescence spectroscopy .

- MD Simulations : Perform molecular dynamics simulations (GROMACS/AMBER) to analyze alkyl chain penetration depth and hydrogen bonding with phospholipid headgroups .

Q. How can researchers systematically address discrepancies in reported antimicrobial efficacy of this compound derivatives?

- Methodological Answer :

-

Meta-Analysis Frameworks : Follow PRISMA guidelines to aggregate data from PubMed, Scopus, and Web of Science. Use Covidence for screening and risk-of-bias assessment 14.

05 文献检索Literature search for meta-analysis02:58

-

Strain-Specific Testing : Re-evaluate MIC/MBC values against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains under standardized CLSI protocols .

-

Mechanistic Studies : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify bacterial pathways disrupted by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。